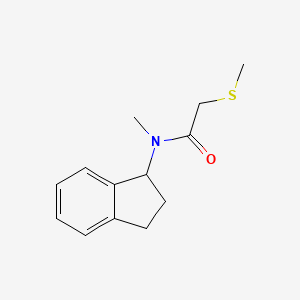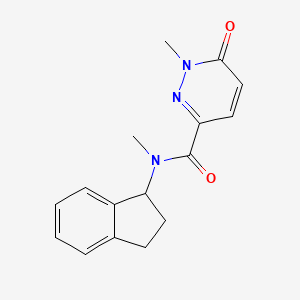
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide, commonly known as DPI, is a chemical compound that has been extensively studied in the scientific community for its potential applications in various fields. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
DPI has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, DPI has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide, which is often overexpressed in cancer cells. In neurobiology, DPI has been used to study the role of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide in synaptic plasticity and memory formation. In immunology, DPI has been shown to inhibit the activation of T cells and prevent the production of inflammatory cytokines.
Mécanisme D'action
DPI exerts its effects by inhibiting the activity of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide, an enzyme that plays a crucial role in many cellular processes. N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and is involved in the regulation of cell proliferation, differentiation, and apoptosis. DPI binds to the catalytic domain of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide and prevents its activation, leading to a decrease in downstream signaling pathways.
Biochemical and Physiological Effects:
DPI has been shown to have a wide range of biochemical and physiological effects. In cancer cells, DPI inhibits cell growth and induces apoptosis. In neurons, DPI has been shown to enhance long-term potentiation, a process that is important for learning and memory. In T cells, DPI inhibits the production of inflammatory cytokines and prevents their activation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPI is its potency and specificity as a N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide inhibitor. This makes it a useful tool for studying the role of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide in various cellular processes. However, DPI has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, it has been shown to have some off-target effects, which can complicate its use in certain experiments.
Orientations Futures
There are many potential future directions for research on DPI. One area of interest is the development of more potent and specific N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide inhibitors that can be used in clinical settings. Additionally, DPI and other N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide inhibitors may have potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Further research is needed to fully understand the potential of DPI and other N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide inhibitors in these areas.
Méthodes De Synthèse
The synthesis of DPI involves the reaction of 2,3-dihydro-1H-inden-1-amine with 6-oxo-1,4-dihydropyridazine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure DPI. This synthesis method has been optimized and is now widely used in laboratories.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18(14-9-7-11-5-3-4-6-12(11)14)16(21)13-8-10-15(20)19(2)17-13/h3-6,8,10,14H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREQETPGPYNUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N(C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

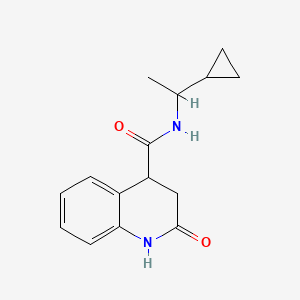
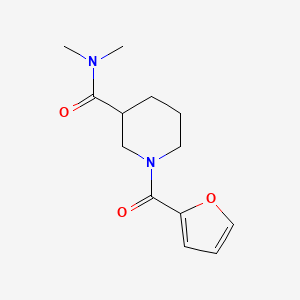
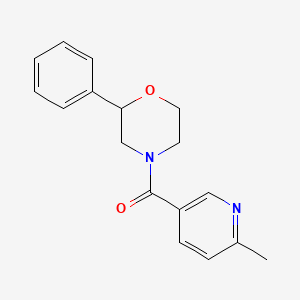
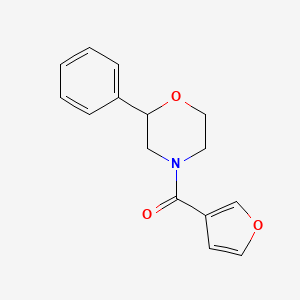



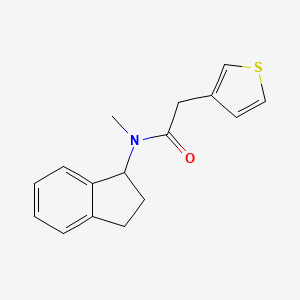

![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
